molecular formula C10H8N2O2 B187811 1-Nitronaphthalen-2-amine CAS No. 606-57-5

1-Nitronaphthalen-2-amine

Cat. No.: B187811
CAS No.: 606-57-5
M. Wt: 188.18 g/mol
InChI Key: JNWGFQCTJCIODS-UHFFFAOYSA-N
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Description

1-Nitronaphthalen-2-amine is an organic compound with the molecular formula C10H8N2O2. It is a derivative of naphthalene, where a nitro group is attached to the first carbon and an amine group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitronaphthalen-2-amine can be synthesized through the nitration of naphthalene followed by the reduction of the nitro group to an amine group. The nitration process involves treating naphthalene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 1-nitronaphthalene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The nitration and reduction processes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Nitronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives or other oxidized products.

    Reduction: The nitro group can be further reduced to form amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon or chemical reduction using agents like sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions like acidic or basic environments.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1-Nitronaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nitronaphthalen-2-amine involves its interaction with molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, DNA interaction, and oxidative stress .

Comparison with Similar Compounds

    1-Nitronaphthalene: An isomer with the nitro group attached to the first carbon of the naphthalene ring.

    2-Nitronaphthalene: Another isomer with the nitro group attached to the second carbon of the naphthalene ring.

    2-Naphthylamine: A compound with an amine group attached to the second carbon of the naphthalene ring.

Uniqueness: 1-Nitronaphthalen-2-amine is unique due to the presence of both nitro and amine groups on the naphthalene ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

1-nitronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWGFQCTJCIODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209407
Record name 2-Naphthylamine, 1-nitro-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

606-57-5
Record name 1-Nitro-2-naphthalenamine
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Record name 2-Naphthylamine, 1-nitro-
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Record name 2-Naphthalenamine, 1-nitro-
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Record name 2-Naphthylamine, 1-nitro-
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Record name 1-nitro-2-naphthylamine
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Record name 1-Nitro-2-naphthylamine
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Synthesis routes and methods

Procedure details

3.5 g of 1-nitronaphthalene and 3.7 g of benzthiazyl-2-sulphenamide, dissolved in 30 ml of dimethylformamide, are added dropwise to a stirred solution of 6 g of potassium tert.-butylate in 60 ml of dimethylformamide, while the temperature is kept at 20° to 25° C. After stirring further for 15 minutes the mixture is poured into 400 ml of a saturated aqueous ammonium chloride solution and then treated further as in Example 1. 1-Nitro-2-naphthylamine with a melting point of 123° to 125° C. is obtained in a yield of 2.9 g (72%). In addition, about 8% of 4-nitro-1-naphthylamine are obtained.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
benzthiazyl-2-sulphenamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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